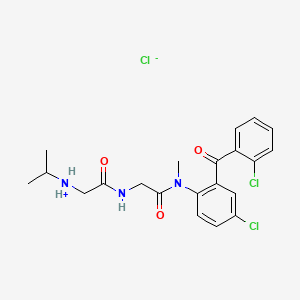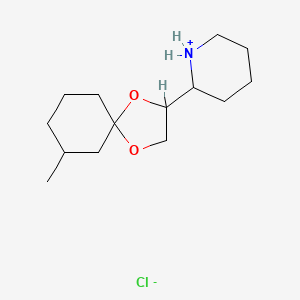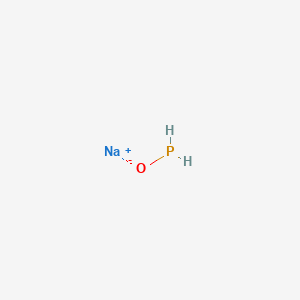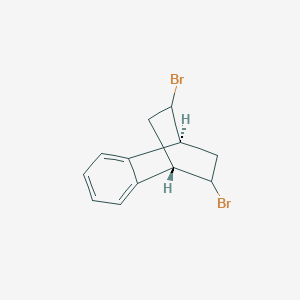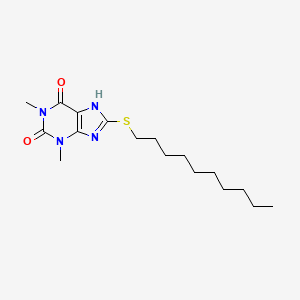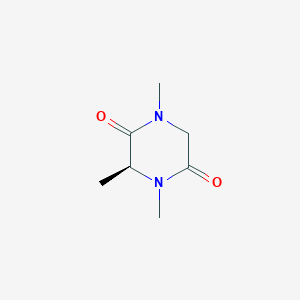
3,3-dichlorooxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichlorooxan-2-ol is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichlorooxan-2-ol typically involves the chlorination of oxan-2-ol. One common method is the use of hypervalent iodine-mediated chlorooxidation. This process involves the reaction of oxan-2-ol with 1-chloro-1,2-benziodoxol-3-(1H)-one in the presence of a solvent such as DMF (dimethylformamide) and CF3CO2H (trifluoroacetic acid) at room temperature . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichlorooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and other quinones.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, alcohols, ketones, and substituted oxanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dichlorooxan-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-dichlorooxan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorooxan-2-ol: Similar in structure but with only one chlorine atom.
3,3-Dichloro-2-oxindole: Another dichlorinated compound with different functional groups and applications.
Uniqueness
3,3-Dichlorooxan-2-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group on the oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76043-70-4 |
|---|---|
Molekularformel |
C5H8Cl2O2 |
Molekulargewicht |
171.02 g/mol |
IUPAC-Name |
3,3-dichlorooxan-2-ol |
InChI |
InChI=1S/C5H8Cl2O2/c6-5(7)2-1-3-9-4(5)8/h4,8H,1-3H2 |
InChI-Schlüssel |
HOAZEZNLXSODIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(OC1)O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)


![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

